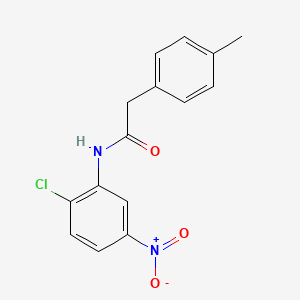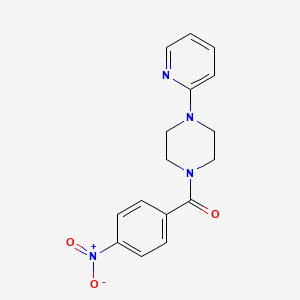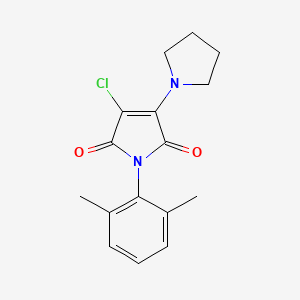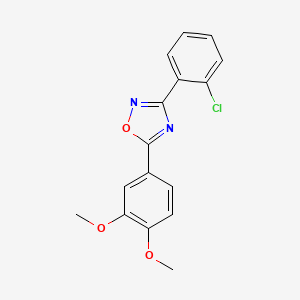
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide, commonly known as CNPA, is a synthetic compound that belongs to the class of organic compounds known as nitrobenzenes. CNPA is widely used in scientific research due to its unique chemical properties.
作用機序
CNPA is converted into a highly reactive intermediate by nitroreductases and cytochrome P450 enzymes. The reactive intermediate can react with DNA and other cellular components, leading to DNA damage and cell death. The mechanism of action of CNPA is similar to that of other nitroaromatic compounds such as nitrofurazone and nitrofurantoin.
Biochemical and Physiological Effects
CNPA has been shown to induce DNA damage and cell death in a variety of cell lines. It has also been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. CNPA has been used as a tool to study the role of nitroreductases and cytochrome P450 enzymes in drug metabolism and toxicity.
実験室実験の利点と制限
CNPA has several advantages as a biochemical tool for studying enzyme function. It is a well-characterized compound that is commercially available. It is also relatively stable and can be stored for long periods of time. However, CNPA has some limitations. It is toxic and must be handled with care. It is also not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving CNPA. One area of research is the development of new nitroaromatic compounds that can be used as biochemical tools to study enzyme function. Another area of research is the development of new methods for synthesizing CNPA and other nitroaromatic compounds. Finally, there is a need for more research on the toxicity of CNPA and other nitroaromatic compounds, particularly in relation to their potential use as anticancer agents.
Conclusion
CNPA is a synthetic compound that is widely used in scientific research as a biochemical tool to study enzyme function. It is synthesized by reacting 2-chloro-5-nitroaniline with 4-methylphenylacetyl chloride in the presence of a base. CNPA is converted into a highly reactive intermediate by nitroreductases and cytochrome P450 enzymes, leading to DNA damage and cell death. CNPA has several advantages as a biochemical tool, but also has some limitations. There are several future directions for research involving CNPA, including the development of new nitroaromatic compounds and the study of their toxicity.
合成法
CNPA can be synthesized by reacting 2-chloro-5-nitroaniline with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is purified by recrystallization from a suitable solvent such as ethanol.
科学的研究の応用
CNPA is widely used in scientific research as a biochemical tool to study the function of enzymes such as nitroreductases and cytochrome P450. CNPA is a substrate for these enzymes and is converted into a highly reactive intermediate that can react with DNA and other cellular components. This property of CNPA is used to study the mechanism of action of these enzymes and their role in drug metabolism and toxicity.
特性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-2-4-11(5-3-10)8-15(19)17-14-9-12(18(20)21)6-7-13(14)16/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBPAZJMPMBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)

![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)


![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)


![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)


![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)